Cletoquine, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.
Industrial Production Methods
Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert cletoquine back to hydroxychloroquine under specific conditions.
Substitution: Cletoquine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Cletoquine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial drugs and their metabolites.
Biology: Investigated for its antiviral properties, particularly against the chikungunya virus.
Medicine: Explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Industry: Utilized in the development of new antimalarial and antiviral drugs
Mechanism of Action
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: The parent compound from which cletoquine is derived.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Desethylchloroquine: A related metabolite with similar pharmacological properties
Uniqueness
Cletoquine is unique due to its dual antimalarial and antiviral properties, making it a valuable compound in the treatment of both malaria and viral infections.
Properties
CAS No. |
137433-26-2 |
---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
XFICNUNWUREFDP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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